Alpha-D-Fucose

Description

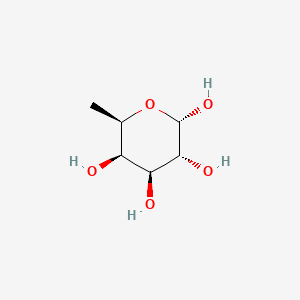

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-PHYPRBDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318477 | |

| Record name | α-D-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6189-71-5 | |

| Record name | α-D-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6189-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Fucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006189715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Fucopyranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | α-D-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-FUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15K52FOK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of Alpha-D-Fucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-Fucose is a deoxyhexose monosaccharide, an enantiomer of the more common L-Fucose. Structurally, it is a 6-deoxy-D-galactose. While L-Fucose is a well-known component of various mammalian and bacterial glycans, playing crucial roles in cell signaling, inflammation, and host-pathogen interactions, this compound is less abundant but of significant interest to researchers. It serves as a valuable tool in biochemical and pharmacological studies, particularly as a non-metabolizable analog of L-arabinose, which allows for the investigation of specific metabolic pathways and enzyme functions. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its role in key biological pathways.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are essential for its application in experimental settings, from solution preparation to analytical characterization.

Table 1: Chemical Identifiers and Descriptors for this compound

| Identifier/Descriptor | Value |

| IUPAC Name | (2S,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol[1] |

| Synonyms | alpha-D-fucopyranose, 6-deoxy-alpha-D-galactopyranose, Rhodeose, D-(+)-Fucose[2][1] |

| Molecular Formula | C₆H₁₂O₅[1][3] |

| Molecular Weight | 164.16 g/mol [2][1][4] |

| CAS Number | 3615-37-0 (for D-(+)-Fucose), 6189-71-5 (for this compound)[2][1][3] |

| Canonical SMILES | CC1C(C(C(C(O1)O)O)O)O[1][3] |

| InChI Key | SHZGCJCMOBCMKK-PHYPRBDBSA-N[1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White solid powder[3][5] |

| Melting Point | 144-145 °C[5] |

| Boiling Point | 399.1 °C (Estimated)[4] |

| Solubility in Water | 100 mg/mL[5] |

| Optical Rotation [α]²⁰/D | +74° to +76° (c=4 in H₂O)[5] |

| Hydrogen Bond Donor Count | 4[3] |

| Hydrogen Bond Acceptor Count | 5[3] |

| Topological Polar Surface Area | 90.2 Ų[3] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is critical for its use in research and development. The following sections outline the standard methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Melting Point Apparatus (e.g., MelTemp)

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently crush any large crystals in a clean, dry mortar and pestle.[6]

-

Loading the Capillary Tube: Jab the open end of a capillary melting point tube into the powdered sample. A small amount of solid (1-2 mm high) should enter the tube.[6][7]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop. The final packed sample height should be 2-3 mm.[8]

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating (10-20 °C/min) to determine a rough range.[6]

-

For an accurate measurement, start heating at a medium rate until the temperature is about 15-20 °C below the expected melting point.[7][8]

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[9]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]

-

Solubility Determination in Water

This protocol determines the concentration of a saturated solution of this compound in water at a specific temperature.

Methodology: Gravimetric Analysis

-

Equilibration: Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap vial).

-

Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: Allow any undissolved solid to settle. Carefully filter the supernatant to remove all undissolved particles. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.

-

Analysis:

-

Accurately weigh a clean, dry evaporation dish.

-

Pipette a precise volume of the clear, saturated filtrate into the dish.

-

Evaporate the water completely in a drying oven set to a temperature below the compound's decomposition point (e.g., 80-90 °C).

-

Once dry, allow the dish to cool to room temperature in a desiccator and weigh it again.

-

The difference in weight corresponds to the mass of this compound dissolved in the known volume of the filtrate. Calculate the solubility in units such as g/L or mg/mL.[10]

-

Optical Rotation Measurement

Optical rotation is a characteristic property of chiral molecules like this compound and is measured using a polarimeter.

Methodology: Polarimetry

-

Solution Preparation: Accurately prepare a solution of this compound of a known concentration (c), typically in g/100 mL, using a suitable solvent (e.g., deionized water). For example, dissolve 4.00 g of this compound in deionized water in a 100 mL volumetric flask.[5][11]

-

Instrument Calibration: Calibrate the polarimeter by filling the sample cell with the pure solvent (the "blank") and setting the reading to zero.

-

Sample Measurement:

-

Rinse the polarimeter sample cell (of a known path length, l, in decimeters) with the prepared this compound solution.

-

Fill the cell with the solution, ensuring no air bubbles are trapped in the light path.[12]

-

Place the filled cell in the polarimeter and measure the observed angle of rotation (α). The measurement is typically performed at a standard temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line at 589 nm).[11]

-

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the Biot's law formula: [α] = α / (c × l) Where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

c is the concentration in g/100 mL.

-

l is the path length in decimeters (dm).[11]

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O). D₂O is used to avoid a large, interfering solvent proton signal.[13]

-

Acquisition: Acquire a ¹H NMR spectrum. Anomeric protons of carbohydrates typically resonate in the 4.5–5.5 ppm region, while other ring protons are found between 3–6 ppm.[13] For more complex structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are necessary to assign all proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a solid sample by mixing a small amount of this compound with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing the powdered sample directly onto the crystal.[14]

-

Acquisition: Record the spectrum, typically over a range of 4000 to 500 cm⁻¹. The "fingerprint" region for carbohydrates, which is rich in structural information, is between 950 and 1200 cm⁻¹.[15][16] This region contains characteristic C-O and C-C stretching vibrations of the sugar ring. A broad absorption band around 3300 cm⁻¹ due to O-H stretching is also characteristic.

Biological Pathways and Experimental Workflows

This compound is a valuable tool for studying specific biological systems due to its structural similarity to other sugars. Below are diagrams illustrating its involvement in key regulatory pathways.

Caption: Inhibition of the E. coli L-arabinose operon by this compound.

Workflow Description: In E. coli, the araBAD operon is regulated by the AraC protein.[3] In the presence of the natural inducer L-arabinose, AraC adopts an activator conformation, binds to the araI site, and promotes transcription of the genes required for arabinose metabolism.[1] this compound, acting as a non-metabolizable analog, binds to AraC but forces it into a repressor conformation.[17][18] This repressor form of AraC simultaneously binds to two distant DNA sites, araI and araO2, creating a DNA loop that physically blocks RNA polymerase from initiating transcription, thus inhibiting the expression of the operon.[1][5]

Caption: Proposed mechanism of gene expression regulation by this compound via LSD1 inhibition.

Workflow Description: this compound has been identified as an inhibitor of the eukaryotic enzyme Lysine-Specific Demethylase 1 (LSD1).[17] LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The demethylation of these sites is often associated with the repression of gene expression. By inhibiting LSD1, this compound prevents this demethylation, which can lead to changes in chromatin structure and the expression of genes involved in processes like the cell cycle. This inhibitory action is being explored for therapeutic applications in cancer and neurodegenerative diseases where LSD1 is often overexpressed.[17]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity and ensure the safety of this compound in a laboratory setting.

-

Safety Precautions: While not considered highly hazardous, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid generating dust and avoid contact with skin, eyes, and clothing.[19][20]

-

Handling: Use in a well-ventilated area. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19][20] this compound is hygroscopic and should be protected from moisture.[20] For long-term stability, storage at 4°C is recommended.[17] Keep away from strong oxidizing agents.[20]

References

- 1. pages.jh.edu [pages.jh.edu]

- 2. AraC protein, regulation of the l-arabinose operon in Escherichia coli, and the light switch mechanism of AraC action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-arabinose operon - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. jascoinc.com [jascoinc.com]

- 12. iitr.ac.in [iitr.ac.in]

- 13. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 14. 2.3.1. FTIR Measurements [bio-protocol.org]

- 15. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. goldbio.com [goldbio.com]

- 18. D-Fucose as a gratuitous inducer of the L-arabinose operon in strains of Escherichia coli B-r mutant in gene araC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

The Pivotal Role of α-D-Fucose in Cellular Processes: A Technical Guide for Researchers

December 17, 2025

Abstract

L-fucose, a deoxyhexose sugar, plays a critical role in a myriad of cellular processes through its incorporation into glycans, a process termed fucosylation. This post-translational modification, mediated by a family of fucosyltransferases (FUTs), profoundly impacts protein structure and function, thereby influencing cell signaling, adhesion, and immune responses. Aberrant fucosylation is a hallmark of various pathological conditions, most notably cancer, where it contributes to tumor progression, metastasis, and therapeutic resistance. This technical guide provides an in-depth exploration of the biological roles of α-D-fucose in cellular processes, with a focus on its implications for disease and drug development. We present detailed experimental methodologies for studying fucosylation, quantitative data on fucosyltransferase expression and kinetics, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Fucose and Fucosylation

Fucose is a unique monosaccharide in mammalian biology, existing in the L-configuration, unlike most other sugars which are in the D-configuration[1]. It is a deoxy sugar, lacking a hydroxyl group at the C-6 position[2]. The biological functions of fucose are primarily exerted through its incorporation into N-linked, O-linked, and lipid-linked glycans on the cell surface and secreted proteins[1][3]. This process, known as fucosylation, is catalyzed by a family of specific enzymes called fucosyltransferases (FUTs) within the Golgi apparatus[1][4].

There are two primary pathways for the synthesis of the nucleotide sugar donor, GDP-L-fucose, required for fucosylation: the de novo pathway and the salvage pathway[1][5]. The de novo pathway synthesizes GDP-fucose from GDP-mannose, while the salvage pathway utilizes free fucose from the extracellular environment or lysosomal degradation of fucosylated glycoconjugates[1][5]. The balance between these pathways can influence the overall fucosylation landscape of a cell.

Fucosylation can be broadly categorized into core fucosylation, where fucose is added to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, and terminal fucosylation, where fucose is added to the outer arms of glycans[1][6]. These different fucosylation patterns are generated by distinct FUTs and have diverse functional consequences[3][7].

Biological Roles of α-D-Fucose in Cellular Processes

The addition of fucose to glycoconjugates modulates a wide array of cellular functions, from intercellular communication to host-microbe interactions.

Cell Signaling

Fucosylation plays a critical role in regulating the activity of key signaling pathways implicated in development and disease.

-

Epidermal Growth Factor Receptor (EGFR) Signaling: Core fucosylation of the EGFR, catalyzed by FUT8, has been shown to be crucial for its proper function[8]. The presence of core fucose on EGFR N-glycans is required for ligand binding, receptor dimerization, and subsequent activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways[8][9]. Conversely, terminal α1,3-fucosylation of EGFR can suppress its dimerization and phosphorylation[8][10].

-

Transforming Growth Factor-β (TGF-β) Signaling: Fucosylation of the TGF-β receptor is essential for its signaling activity[11]. The binding of TGF-β to its receptor initiates a signaling cascade involving Smad proteins, which regulate gene expression related to cell growth, differentiation, and apoptosis[12][13][14]. Altered fucosylation of the TGF-β receptor can disrupt this pathway, contributing to diseases like cancer[3].

-

Notch Signaling: O-fucosylation of Notch receptors, catalyzed by protein O-fucosyltransferase 1 (POFUT1), is a critical modification that regulates Notch signaling[3][15][16][17]. This pathway is fundamental for cell fate decisions during development. The addition of fucose to the epidermal growth factor-like (EGF) repeats of the Notch extracellular domain is necessary for its interaction with its ligands, Delta and Jagged[3][15][18].

Cancer Progression and Metastasis

Aberrant fucosylation is a well-established hallmark of cancer, contributing to multiple aspects of tumor biology[3][7][19][20]. Increased levels of fucosylated structures, such as sialyl Lewis antigens, on the surface of cancer cells mediate their adhesion to selectins on endothelial cells, a crucial step in metastasis[7]. Overexpression of specific FUTs is frequently observed in various cancers and often correlates with poor prognosis[5][7][21][22][23].

Immune Response and Inflammation

Fucosylation is intimately involved in regulating immune cell trafficking and function. The selectin family of adhesion molecules, expressed on leukocytes and endothelial cells, recognize fucosylated ligands, mediating the initial tethering and rolling of leukocytes during an inflammatory response[1]. Deficiencies in fucosylation can lead to immunodeficiency, highlighting its importance in host defense[1].

Host-Microbe Interactions

Fucose is an important nutrient source for commensal gut bacteria and can also modulate the interaction between the host and pathogenic microbes[6]. The fucosylated glycans on the surface of intestinal epithelial cells serve as attachment sites for bacteria and can influence the composition of the gut microbiota[6].

Quantitative Data on Fucosylation

Fucosyltransferase Expression in Cancer

The expression levels of fucosyltransferases are frequently altered in cancerous tissues compared to their normal counterparts. This dysregulation contributes to the aberrant fucosylation patterns observed in cancer.

| Fucosyltransferase | Cancer Type(s) with Altered Expression | Direction of Change | Reference(s) |

| FUT1 | Colorectal, Breast, Prostate, Lung | Upregulated | [7],[24],[21] |

| FUT2 | Colorectal, Lung | Upregulated | [5],[23] |

| FUT3 | Various cancers | Upregulated | [7] |

| FUT4 | Various cancers | Upregulated | [7] |

| FUT5 | Breast | Upregulated | [7] |

| FUT6 | Various cancers | Upregulated | [7] |

| FUT7 | Various cancers | Upregulated | [7] |

| FUT8 | Prostate, Melanoma, Lung, Breast, HCC | Upregulated | [7],[23] |

| POFUT1 (FUT12) | - | - | [22] |

| POFUT2 (FUT13) | - | - | [22] |

HCC: Hepatocellular Carcinoma

Kinetic Parameters of Human Fucosyltransferases

Understanding the kinetic properties of FUTs is crucial for designing specific inhibitors for therapeutic purposes. The following table summarizes available kinetic data for some human FUTs.

| Fucosyltransferase | Acceptor Substrate | Km (µM) | kcat (min-1) | Reference(s) |

| FUT8 | G0 (Asialo-, agalacto-biantennary N-glycan) | 113.1 ± 15.43 | ~15 | [6] |

| FUT8 | G0-peptide | 133.1 ± 19.99 | ~15 | [6] |

| FUT8 | A2-Asn (Sialylated biantennary N-glycan) | 52 | - | [25] |

| α1,6-FucT (Rhizobium sp.) | N-acetylglucosamine (GlcNAc) | Poor Acceptor | - | [1] |

| FucT VI | - | - | - | [1] |

Data for human FUTs with simple acceptor substrates is limited in the public domain.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the role of fucosylation in key signaling pathways.

Caption: EGFR signaling pathway with core fucosylation.

Caption: TGF-β signaling pathway and receptor fucosylation.

Caption: Notch signaling pathway highlighting O-fucosylation.

Experimental Workflow Diagrams

The following diagrams illustrate common experimental workflows for studying fucosylation.

Caption: General workflow for analyzing protein fucosylation.

Caption: Workflow for a fucosyltransferase activity assay.

Caption: Workflow for metabolic labeling of fucosylated proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of fucosylation.

Fucosyltransferase Activity Assay using HPLC

This protocol describes the measurement of α1,3/4-fucosyltransferase activity using a fluorescently labeled acceptor substrate and analysis by high-performance liquid chromatography (HPLC)[26].

Materials:

-

Enzyme source: Cell extract from FUT-transfected cells or purified recombinant FUT.

-

GDP-Fucose (donor substrate).

-

Pyridylaminated (PA)-sugar (acceptor substrate, e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay).

-

Reaction buffer: 50 mM MES buffer, pH 6.5, containing 25 mM MnCl2.

-

HPLC system with a fluorescence detector and a C18 reverse-phase column.

Procedure:

-

Enzyme Preparation: Prepare cell lysates by sonication in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 0.1% Triton X-100) or use a purified enzyme solution.

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of GDP-fucose (e.g., 75 µM), and varying concentrations of the PA-sugar acceptor substrate.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme source to the reaction mixture. Incubate at 37°C for a predetermined time (e.g., 2 hours), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 0.1 M EDTA) or by heat inactivation.

-

HPLC Analysis: Inject an aliquot of the reaction mixture onto the HPLC system. Separate the fucosylated product from the unreacted acceptor substrate using an appropriate gradient of mobile phase (e.g., acetonitrile in ammonium acetate buffer).

-

Quantification: Detect the fluorescently labeled product and substrate using a fluorescence detector. Calculate the amount of product formed by integrating the peak areas. Determine kinetic parameters (Km and Vmax) by plotting the initial reaction velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Lectin Histochemistry for Detecting Fucosylated Glycans

This protocol outlines the use of fucose-specific lectins, such as Aleuria aurantia lectin (AAL), to detect fucosylated glycans in tissue sections[27].

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections.

-

Biotinylated AAL.

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

3,3'-Diaminobenzidine (DAB) substrate kit.

-

Hematoxylin counterstain.

-

Phosphate-buffered saline (PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced antigen retrieval if necessary, following standard protocols.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites by incubating the sections in blocking buffer.

-

Lectin Incubation: Incubate the sections with biotinylated AAL diluted in blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the sections thoroughly with PBS.

-

Secondary Reagent Incubation: Incubate the sections with streptavidin-HRP conjugate for 30-60 minutes at room temperature.

-

Washing: Wash the sections thoroughly with PBS.

-

Detection: Visualize the bound lectin by incubating the sections with DAB substrate until the desired brown color develops.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

-

Microscopy: Examine the stained sections under a light microscope to assess the distribution and intensity of fucosylated glycans.

Metabolic Labeling of Fucosylated Proteins with Fucose Analogs

This protocol describes a method for metabolically labeling fucosylated glycoproteins in living cells using a fucose analog containing a bioorthogonal chemical reporter, such as an azide (FucAz)[28][29][30].

Materials:

-

Cell culture medium and supplements.

-

Per-O-acetylated 6-azido-L-fucose (Ac4FucAz).

-

Alkyne-functionalized probe (e.g., alkyne-biotin or alkyne-fluorophore).

-

Copper(I)-based catalyst for click chemistry (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA).

-

Cell lysis buffer.

-

Reagents for downstream analysis (e.g., streptavidin beads for enrichment, antibodies for western blotting, or fluorescence microscopy setup).

Procedure:

-

Metabolic Labeling: Culture cells in the presence of Ac4FucAz for 1-3 days. The per-O-acetylated form enhances cell permeability.

-

Cell Harvesting and Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by incubating the cell lysate with the alkyne-probe and the copper catalyst.

-

Downstream Analysis:

-

Proteomic Analysis: If using an alkyne-biotin probe, enrich the labeled glycoproteins using streptavidin-coated beads, followed by on-bead digestion and mass spectrometry-based protein identification.

-

Visualization: If using an alkyne-fluorophore probe, visualize the labeled glycoproteins by fluorescence microscopy or quantify the labeling by flow cytometry.

-

Western Blotting: Detect labeled proteins by western blotting using streptavidin-HRP (for biotin probes) or an antibody against the fluorophore.

-

Conclusion

The study of α-D-fucose and fucosylation has unveiled a complex layer of regulation in cellular biology with profound implications for human health and disease. The aberrant fucosylation observed in cancer and other pathologies presents both a challenge and an opportunity for the development of novel diagnostic and therapeutic strategies. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the intricate roles of fucose in cellular processes and to exploit this knowledge for the advancement of medicine. As our understanding of the "fucocode" deepens, so too will our ability to manipulate it for therapeutic benefit.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. An assay for α 1,6-fucosyltransferase (FUT8) activity based on the HPLC separation of a reaction product with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. proteopedia.org [proteopedia.org]

- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 13. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 14. TGF Beta Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. Significance of glycosylation in Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Comprehensive pan-cancer analysis of FUTs family as prognostic and immunity markers based on multi-omics data - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Expression of FUT1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 25. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. A lectin chromatography/mass spectrometry discovery workflow identifies putative biomarkers of aggressive breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to Metabolic Pathways Involving Alpha-D-Fucose in Mammals

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-fucose is a deoxyhexose monosaccharide that plays a critical role in a diverse array of biological processes in mammals, including cell adhesion, signal transduction, embryogenesis, and immune responses.[1][2] Unlike most other sugars in mammals, fucose exists in the L-configuration and is often found as a terminal modification on N-linked and O-linked glycans, as well as glycolipids.[1][3] The addition of fucose to these glycoconjugates, a process known as fucosylation, is mediated by a family of enzymes called fucosyltransferases.[3][4] Aberrant fucosylation has been implicated in various pathological conditions, including cancer, inflammation, and certain genetic disorders.[1][2][5] This guide provides a comprehensive technical overview of the metabolic pathways that synthesize the activated fucose donor, GDP-L-fucose, and the subsequent fucosylation events, with a focus on quantitative data, experimental methodologies, and the intricate signaling networks involved.

Core Metabolic Pathways of Alpha-D-Fucose

In mammalian cells, the synthesis of the universal fucose donor, guanosine diphosphate-L-fucose (GDP-L-fucose), occurs through two primary pathways: the de novo pathway and the salvage pathway.[4][6][7]

The De Novo Pathway

The de novo pathway is the primary source of GDP-L-fucose, estimated to contribute over 90% of the total cellular pool.[4][8] This pathway originates from GDP-D-mannose and involves a series of enzymatic reactions.[6][7]

-

Conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose: This initial and rate-limiting step is catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD).[5][7] GMD is subject to feedback inhibition by the final product of the pathway, GDP-L-fucose, thus providing a key regulatory checkpoint.[7][9]

-

Conversion of GDP-4-keto-6-deoxy-D-mannose to GDP-L-fucose: This two-step process is carried out by a single bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase, also known as the FX protein (encoded by the TSTA3 gene).[6][7] The FX protein first catalyzes the epimerization at carbons 3 and 5, followed by an NADPH-dependent reduction at carbon 4 to yield GDP-L-fucose.[4]

The Salvage Pathway

The salvage pathway provides an alternative route for the synthesis of GDP-L-fucose, utilizing free L-fucose derived from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates.[4][7] This pathway consists of two enzymatic steps:

-

Phosphorylation of L-fucose: Free L-fucose is first phosphorylated to L-fucose-1-phosphate by the enzyme fucokinase (FCSK).[7]

-

Conversion of L-fucose-1-phosphate to GDP-L-fucose: L-fucose-1-phosphate is then converted to GDP-L-fucose by the enzyme GDP-L-fucose pyrophosphorylase (FPGT).[7]

While the salvage pathway contributes a smaller fraction to the total GDP-L-fucose pool under normal physiological conditions, it plays a crucial role in certain pathological states and can be exploited for therapeutic interventions.[4][8] For instance, supplementation with exogenous fucose can rescue fucosylation defects in individuals with certain congenital disorders of glycosylation.[10]

Quantitative Data on Fucose Metabolism

Understanding the quantitative aspects of fucose metabolism is crucial for researchers in this field. The following tables summarize key quantitative data related to the enzymes and intermediates of the fucose metabolic pathways.

Table 1: Kinetic Parameters of Key Enzymes in Fucose Metabolism

| Enzyme | Substrate | Km (mM) | Reference |

| GDP-mannose 4,6-dehydratase (GMD) | GDP-mannose | Not specified | [5] |

| L-fucokinase (from Bacteroides fragilis) | L-fucose | 8.1 | [4] |

| L-fucokinase (from Bacteroides fragilis) | ATP | 3.9 | [4] |

| GDP-L-fucose pyrophosphorylase (from Bacteroides fragilis) | L-fucose-1-phosphate | 0.9 | [4] |

| GDP-L-fucose pyrophosphorylase (from Bacteroides fragilis) | GTP | 1.7 | [4] |

| L-fucokinase (from Arabidopsis thaliana) | L-fucose | 1.0 | [11] |

| L-fucokinase (from Arabidopsis thaliana) | ATP | 0.45 | [11] |

| GDP-L-fucose pyrophosphorylase (from Arabidopsis thaliana) | L-fucose-1-phosphate | 0.052 | [11] |

| GDP-L-fucose pyrophosphorylase (from Arabidopsis thaliana) | GTP | 0.17 | [11] |

Table 2: Intracellular Concentrations of GDP-L-fucose

| Cell Type/Tissue | Condition | GDP-L-fucose Concentration (µM) | Reference |

| HEK293T | Wild-type, unsupplemented | ~16 | [12] |

| HEK293T | Wild-type, fucose-supplemented | ~500 | [8] |

| TSTA3KO HEK293T | Unsupplemented | 0 | [8] |

| TSTA3KO HEK293T | Fucose-supplemented | ~2400 | [8] |

| GMDSKO HEK293T | Unsupplemented | ~3 | [8] |

| GMDSKO HEK293T | Fucose-supplemented | ~500 | [8] |

| FCSKKO HEK293T | Unsupplemented | ~12 | [12] |

| Human Liver | Normal | 3.6 ± 0.2 (µmol/mg protein) | [13] |

| Human Liver | Hepatocellular Carcinoma | 7.1 ± 2.5 (µmol/mg protein) | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study fucose metabolism and fucosylation.

Protocol 1: Fucosyltransferase Activity Assay

This protocol describes a method for measuring the activity of α1,3/4-fucosyltransferases using a pyridylaminated oligosaccharide substrate and analysis by high-performance liquid chromatography (HPLC).[6]

Materials:

-

Cell lysate or purified recombinant fucosyltransferase

-

1 M Sodium cacodylate buffer (pH 6.8)

-

100 mM ATP

-

250 mM MnCl2

-

100 mM L-fucose

-

75 µM GDP-fucose

-

0.5 mM Pyridylaminated (PA)-sugar substrate (e.g., sialyl α2,3-lacto-N-neotetraose-PA for α1,3-FUT assay)

-

HPLC system with a C18 reverse-phase column (e.g., TSK-gel ODS-80TS)

-

20 mM Ammonium acetate buffer (pH 4.0)

Procedure:

-

Enzyme Preparation:

-

Prepare cell lysates by sonication in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100.

-

Centrifuge to remove cell debris and collect the supernatant containing the enzyme.

-

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

5 µL of 1 M sodium cacodylate buffer (pH 6.8)

-

2 µL of 100 mM ATP

-

2 µL of 250 mM MnCl2

-

2 µL of 100 mM L-fucose

-

2 µL of 75 µM GDP-fucose

-

2 µL of 0.5 mM PA-sugar substrate

-

Enzyme solution (variable amount)

-

Add distilled water to a final volume of 20 µL.

-

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for 2 hours.

-

-

HPLC Analysis:

-

Stop the reaction by centrifuging at 20,000 x g for 5 minutes at 4°C.

-

Inject 10 µL of the supernatant onto the HPLC column.

-

Elute the reaction products with 20 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1.0 mL/min at 35°C.

-

Monitor the fluorescence of the PA-labeled oligosaccharides to quantify the fucosylated product.

-

Protocol 2: Quantification of Intracellular GDP-L-fucose by HPLC

This protocol outlines a method for extracting and quantifying the intracellular pool of GDP-L-fucose from cultured cells using ion-pairing reverse-phase HPLC.[8][14]

Materials:

-

Cultured mammalian cells

-

Cold phosphate-buffered saline (PBS)

-

Cold acetonitrile/water solution (e.g., 70% acetonitrile)

-

Internal standard (e.g., UDP-arabinose)

-

HPLC system with a reverse-phase column

-

Ion-pairing reagent (e.g., tetrabutylammonium hydroxide)

-

Mobile phases for HPLC

Procedure:

-

Cell Harvesting and Extraction:

-

Harvest a known number of cells and wash them with cold PBS.

-

Lyse the cells and extract the nucleotide sugars using a cold acetonitrile/water solution.

-

Add a known amount of the internal standard to the extraction mixture.

-

-

Sample Preparation:

-

Centrifuge the extract to pellet cellular debris.

-

Dry the supernatant using a vacuum centrifuge.

-

Reconstitute the dried extract in a suitable buffer for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the sample into the HPLC system.

-

Separate the nucleotide sugars using an ion-pairing reverse-phase chromatography method.

-

Quantify the GDP-L-fucose peak by comparing its area to that of the internal standard and a standard curve generated with known concentrations of GDP-L-fucose.

-

Protocol 3: Lectin Blotting for Fucosylated Glycoproteins

This protocol provides a general workflow for detecting fucosylated glycoproteins using fucose-specific lectins.[15][16][17]

Materials:

-

Protein sample (cell lysate, purified protein, etc.)

-

SDS-PAGE reagents and equipment

-

Electrotransfer system and membranes (nitrocellulose or PVDF)

-

Blocking buffer (e.g., 3% BSA in TBST)

-

Biotinylated fucose-specific lectin (e.g., Aleuria aurantia lectin - AAL)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation and Transfer:

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific binding.

-

-

Lectin Incubation:

-

Incubate the membrane with the biotinylated lectin solution (e.g., 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.

-

-

Washing:

-

Wash the membrane several times with TBST to remove unbound lectin.

-

-

Streptavidin-HRP Incubation:

-

Incubate the membrane with streptavidin-HRP conjugate for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane again several times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the fucosylated protein bands using an imaging system.

-

Protocol 4: Mass Spectrometry Analysis of Fucosylated Glycans

This protocol provides a general workflow for the analysis of fucosylated N-glycans from glycoproteins by mass spectrometry.[18][19]

Materials:

-

Purified glycoprotein or complex protein mixture

-

Denaturing buffer

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

PNGase F enzyme

-

Solid-phase extraction (SPE) cartridges for glycan purification

-

MALDI matrix or LC-MS system

-

Mass spectrometer

Procedure:

-

Glycan Release:

-

Denature, reduce, and alkylate the protein sample.

-

Release the N-glycans by incubating with PNGase F.

-

-

Glycan Purification:

-

Purify the released glycans using SPE cartridges to remove peptides and other contaminants.

-

-

Mass Spectrometry Analysis:

-

Analyze the purified glycans by MALDI-TOF MS or LC-MS/MS.

-

For MALDI-TOF MS, co-crystallize the glycans with a suitable matrix on a target plate.

-

For LC-MS/MS, separate the glycans by liquid chromatography before introduction into the mass spectrometer.

-

-

Data Analysis:

-

Identify the fucosylated glycan structures based on their mass-to-charge ratios and fragmentation patterns.

-

Protocol 5: Metabolic Labeling of Fucosylated Glycans

This protocol describes a method for metabolically labeling fucosylated glycans in living cells using a fucose analog with a bioorthogonal handle (e.g., an azide group), followed by detection via click chemistry.[20][21][22]

Materials:

-

Cultured mammalian cells

-

Fucose analog (e.g., 6-azidofucose)

-

Cell culture medium

-

Click chemistry reagents (e.g., a fluorescently tagged alkyne probe and a copper catalyst or a copper-free click chemistry reagent)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Metabolic Labeling:

-

Incubate cells in a culture medium supplemented with the fucose analog for a desired period (e.g., 24-48 hours). The analog will be incorporated into newly synthesized glycans via the salvage pathway.

-

-

Cell Fixation and Permeabilization (for intracellular staining):

-

Fix and permeabilize the cells using standard protocols.

-

-

Click Chemistry Reaction:

-

Incubate the labeled cells with the click chemistry reaction cocktail containing the fluorescent alkyne probe.

-

-

Washing:

-

Wash the cells to remove unreacted reagents.

-

-

Visualization:

-

Visualize the fucosylated glycans using a fluorescence microscope or quantify the labeling by flow cytometry.

-

Signaling Pathways Involving Fucosylation

Fucosylation plays a pivotal role in modulating key signaling pathways that are essential for development and cellular communication.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that governs cell fate decisions.[3][23] Fucosylation of the Notch receptor is critical for its proper function. O-fucosylation of the epidermal growth factor-like (EGF) repeats in the extracellular domain of Notch is catalyzed by the enzyme POFUT1.[3][24] This modification is essential for the subsequent elongation of the O-linked glycan by Fringe glycosyltransferases, which in turn modulates the binding of Notch to its ligands, Delta and Jagged, thereby fine-tuning the signaling outcome.[25][26]

Caption: Fucosylation modulates Notch signaling.

Selectin-Ligand Interactions in Leukocyte Adhesion

Selectins are a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response.[2][27] The ligands for selectins are fucosylated and sialylated glycans, most notably the sialyl Lewis X (sLex) antigen.[2][28] The fucose residue within the sLex motif is essential for high-affinity binding to selectins.[2] The biosynthesis of these selectin ligands involves the action of specific fucosyltransferases that add fucose in an α1,3-linkage to a terminal galactose residue on glycoproteins and glycolipids.[2]

Caption: Fucosylation is key for selectin-ligand binding.

Experimental Workflows

The following diagrams illustrate common experimental workflows for investigating fucose metabolism and fucosylation.

Caption: Workflow for analyzing protein fucosylation.

Caption: Workflow for metabolic labeling of fucosylated glycans.

Conclusion

The metabolic pathways of this compound are central to a wide range of cellular functions in mammals. The intricate interplay between the de novo and salvage pathways ensures a steady supply of GDP-L-fucose for the fucosylation of a diverse array of glycoconjugates. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to delve deeper into the complexities of fucose metabolism and its role in health and disease. A thorough understanding of these pathways and the signaling events they regulate is paramount for the development of novel diagnostic and therapeutic strategies targeting fucosylation-dependent processes.

References

- 1. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]

- 4. d-nb.info [d-nb.info]

- 5. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Structural and kinetic analysis of Escherichia coli GDP-mannose 4,6 dehydratase provides insights into the enzyme's catalytic mechanism and regulation by GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Conditional control of selectin ligand expression and global fucosylation events in mice with a targeted mutation at the FX locus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A bifunctional enzyme with L-fucokinase and GDP-L-fucose pyrophosphorylase activities salvages free L-fucose in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 18. [PDF] Analysis of protein glycosylation by mass spectrometry | Semantic Scholar [semanticscholar.org]

- 19. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. FIGURE 13.3. [Notch signaling pathway. Notch exists...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 27. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | E-Selectin Ligands in the Human Mononuclear Phagocyte System: Implications for Infection, Inflammation, and Immunotherapy [frontiersin.org]

The Pivotal Role of α-L-Fucose in Complex Glycan Structures: A Technical Guide for Researchers

Fucosylation, the addition of the deoxyhexose sugar L-fucose to glycan structures, is a critical post-translational modification that profoundly influences a vast array of biological processes. This technical guide provides an in-depth exploration of the function of α-L-fucose in complex glycans, offering insights for researchers, scientists, and drug development professionals. In mammalian systems, it is exclusively the L-enantiomer of fucose that is synthesized and incorporated into glycans, playing a crucial role as a modulator of cell-cell recognition, immune responses, and signaling pathways.[1][2]

Fucose is a unique monosaccharide, distinguished by the absence of a hydroxyl group on its sixth carbon, and it exists in the L-configuration in mammals.[2][3] This seemingly subtle modification has profound implications for the structure and function of glycoproteins and glycolipids. Fucosylated glycans are integral to processes ranging from cell adhesion and signal transduction to host-pathogen interactions and embryonic development.[4][5] Consequently, aberrant fucosylation is a well-established hallmark of numerous diseases, including various cancers and inflammatory conditions, making it a prime target for diagnostic and therapeutic development.[6][7][8][9]

Core Functions of Fucosylation in Cellular Processes

Fucose residues can be incorporated into glycan chains in various linkages, each catalyzed by specific fucosyltransferases (FUTs) and conferring distinct functional properties. The primary roles of fucosylation can be categorized as follows:

-

Modulation of Protein Conformation and Function: The addition of fucose can alter the three-dimensional structure of glycoproteins, thereby influencing their stability, solubility, and interaction with other molecules. A key example is the core fucosylation of the N-glycan on the Fc region of immunoglobulin G (IgG). The absence of this core fucose enhances the binding of IgG to FcγRIIIa on natural killer (NK) cells, leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC).[3][10] This has led to the development of afucosylated monoclonal antibodies with enhanced therapeutic efficacy in oncology.[3]

-

Mediation of Cell Adhesion and Recognition: Fucosylated glycans, particularly the sialyl Lewis X (sLex) antigen, are crucial ligands for selectins, a family of C-type lectins expressed on the surface of leukocytes, platelets, and endothelial cells.[4][5] This interaction is fundamental for leukocyte trafficking during inflammation and immune surveillance. Dysregulation of this process can contribute to inflammatory diseases and cancer metastasis.[5]

-

Regulation of Cell Signaling Pathways: Fucosylation can directly impact intracellular signaling cascades. For instance, core fucosylation of the transforming growth factor-beta (TGF-β) receptor is mediated by FUT8 and is essential for TGF-β signaling and the subsequent epithelial-mesenchymal transition in breast cancer cells.[4] Aberrant fucosylation has also been shown to affect the ERK1/2, p38 MAPK, and TRAIL signaling pathways.[9][11]

-

Involvement in Host-Microbe Interactions: The fucosylated glycans on the surface of host cells can serve as attachment sites for pathogens, such as Helicobacter pylori, a key factor in the development of gastric cancer.[7][8] Conversely, fucosylation also plays a role in maintaining a healthy gut microbiome by influencing the balance between beneficial and pathogenic bacteria.[8]

The Enzymatic Machinery of Fucosylation

The precise addition of fucose to glycan chains is orchestrated by a family of enzymes known as fucosyltransferases (FUTs). In mammals, there are 13 identified FUTs that transfer L-fucose from the donor substrate, GDP-fucose, to an acceptor glycan.[2][12] These enzymes exhibit distinct substrate specificities and are localized in the Golgi apparatus or the endoplasmic reticulum (ER).[12][13]

Conversely, the removal of fucose residues is catalyzed by α-L-fucosidases.[14][15] The balance between the activities of FUTs and fucosidases determines the overall fucosylation status of a cell, which can be altered in disease states.

Fucosylation in Disease and as a Therapeutic Target

Alterations in fucosylation are a common feature of many diseases. Increased fucosylation, or hyperfucosylation, is frequently observed in various cancers, including those of the digestive system, breast, liver, and pancreas.[6][7][8][9] These changes can promote tumor growth, invasion, and metastasis, and are often associated with a poor prognosis.[6][9] Consequently, fucosylated proteins are being actively investigated as biomarkers for cancer diagnosis and prognosis. For example, fucosylated alpha-fetoprotein is a more specific marker for hepatocellular carcinoma than total AFP.[9]

The critical role of fucosylation in disease has also made it an attractive target for therapeutic intervention. Strategies being explored include the development of small molecule inhibitors of FUTs and the use of fucosidase enzymes to remove aberrant fucose residues.[5][16]

Quantitative Analysis of Fucosylation

The ability to accurately quantify changes in fucosylation is essential for both basic research and clinical applications. Several powerful techniques have been developed for this purpose.

| Method | Principle | Advantages | Limitations |

| Mass Spectrometry (MS)-based Methods | Analysis of intact glycopeptides or released glycans to determine the presence, linkage, and relative abundance of fucose residues.[17][18] | High sensitivity, specificity, and ability to provide detailed structural information.[17] | Can be complex, requiring specialized instrumentation and expertise.[19] |

| Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ) | Utilizes fucose-specific lectins immobilized on a solid support to capture and quantify fucosylated glycoproteins that have been fluorescently labeled.[19][20] | High-throughput, does not require mass spectrometry, and is suitable for clinical applications.[19][20] | Specificity depends on the lectin used; does not provide detailed structural information.[21] |

| Metabolic Labeling with Azide/Alkyne Probes | Cells are incubated with fucose analogs containing a bioorthogonal handle (azide or alkyne), which is then detected via click chemistry.[21] | Allows for the study of dynamic changes in fucosylation and the identification of newly synthesized fucosylated glycoproteins.[21] | Can potentially perturb normal cellular processes; requires specialized chemical probes.[21] |

Experimental Protocols

Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ)

This method provides a high-throughput means to quantify fucosylated glycoproteins.[20]

-

Sample Preparation: Isolate glycoproteins from biological samples (e.g., serum, saliva).

-

Fluorescent Labeling: Label the isolated glycoproteins with a fluorescent dye.

-

Lectin Affinity Chromatography: Incubate the labeled glycoproteins with fucose-specific lectins (e.g., Aleuria aurantia lectin - AAL) immobilized on a resin.

-

Washing: Wash the resin to remove non-specifically bound proteins.

-

Quantification: Elute the bound fucosylated glycoproteins or quantify the fluorescence directly on the resin in a 96-well plate format.[19]

Mass Spectrometry-Based Glycopeptide Analysis

This approach provides detailed structural information about fucosylation at specific glycosylation sites.[17][18]

-

Protein Digestion: Digest the protein sample with a protease (e.g., trypsin) to generate peptides.

-

Glycopeptide Enrichment: Enrich for glycopeptides using methods such as hydrophilic interaction liquid chromatography (HILIC) or fucose-specific lectin affinity chromatography.[22]

-

LC-MS/MS Analysis: Separate the enriched glycopeptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Use specialized software to identify the glycopeptides and determine the site of glycosylation and the structure of the attached glycan, including the presence and linkage of fucose.

Fucosylation Analysis using Sequential Enzymatic Treatment (STAGE)

This mass spectrometry-based method allows for the specific analysis of core fucosylation.[23]

-

Intact Glycopeptide Generation: Digest the protein sample to generate glycopeptides.

-

Endo F3 Treatment: Treat the glycopeptides with Endoglycosidase F3 (Endo F3), which specifically cleaves between the two N-acetylglucosamine residues of the chitobiose core of N-glycans, but only if the core is fucosylated.

-

PNGase F Treatment: Subsequently treat the sample with PNGase F to remove any remaining N-linked glycans.

-

LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify the sites that were originally modified with core-fucosylated N-glycans based on the specific mass signature left by the sequential enzymatic treatment.[23]

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway and Core Fucosylation

Caption: Core fucosylation of the TGF-β receptor by FUT8 is crucial for signaling.

Experimental Workflow for LAFLQ

Caption: Workflow for quantifying fucosylated glycoproteins using LAFLQ.

Logical Relationship of Fucosylation in Cancer Progression

Caption: Aberrant fucosylation drives cancer progression through multiple mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fucose - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 5. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of fucosylation in digestive diseases and cancer | EurekAlert! [eurekalert.org]

- 8. The role of fucosylation in digestive diseases and cancer - ecancer [ecancer.org]

- 9. mdpi.com [mdpi.com]

- 10. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Protein O-Fucosyltransferases: Biological Functions and Molecular Mechanisms in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fucosyltransferase - Wikipedia [en.wikipedia.org]

- 14. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The dual role of fucosidases: tool or target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioengineer.org [bioengineer.org]

- 17. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation [jstage.jst.go.jp]

- 18. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

Anomeric Stability of α-D-Fucose in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anomeric stability of D-Fucose in solution, a critical parameter in glycobiology and drug development. Understanding the equilibrium between the α and β anomers is essential for elucidating carbohydrate-protein interactions, designing fucosylated therapeutics, and controlling glycosylation processes. This document outlines the quantitative aspects of fucose anomerization, details the experimental and computational methodologies used for its characterization, and presents logical workflows for its analysis.

Quantitative Analysis of Anomeric Equilibrium

In aqueous solution, D-fucose exists as an equilibrium mixture of its α and β pyranose forms, interconverting through a process known as mutarotation. The equilibrium position is influenced by factors such as solvent and temperature.[1][2] The process of reaching equilibrium can take from 30 minutes to a few hours.[1][2] While L-fucose is more common in biological systems, the anomeric equilibrium of D-fucose is expected to be analogous.

| Anomer | Solvent | Temperature (°C) | Relative Abundance (%) | Method | Reference |

| α-L-Fucose | D₂O | 25 | 45 | ¹H NMR | [3] |

| β-L-Fucose | D₂O | 25 | 55 | ¹H NMR | [3] |

| α-L-Fucose | Solution | Not Specified | ~30 | NMR | [4] |

| β-L-Fucose | Solution | Not Specified | ~70 | NMR | [4] |

| α-D-Glucose | Water | Equilibrium | 36 | Polarimetry | [5] |

| β-D-Glucose | Water | Equilibrium | 64 | Polarimetry | [5] |

Note: Data for D-Glucose is included to provide context for a typical aldohexopyranose.

Experimental Protocols for Anomeric Analysis

The determination of the anomeric ratio of fucose in solution can be achieved through several analytical techniques. The choice of method depends on the specific requirements of the study, such as the need for separation, structural detail, or kinetic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the quantitative analysis of fucose anomers in solution.[6]

Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve a known quantity of D-fucose in deuterium oxide (D₂O).

-

To ensure the anomeric equilibrium is reached, allow the sample to stand at room temperature for at least 3 days before analysis.[3]

-

For the observation of hydroxyl protons, prepare the sample in a supercooled solvent system, such as 1% D₂O in H₂O, and acquire data at low temperatures (e.g., -14 °C).

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum.

-

The anomeric protons of the α and β forms will appear as distinct signals in the downfield region of the spectrum (typically between δ 4.5 and 5.5 ppm).[3]

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric protons of the α and β anomers.

-

The relative ratio of the integrals directly corresponds to the molar ratio of the two anomers in the equilibrium mixture.[3]

-

For more detailed structural assignment, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and TOCSY (Total Correlation Spectroscopy) can be employed to assign all proton and carbon signals for each anomer.[3][4] Diffusion-Ordered Spectroscopy (DOSY) can also be used to separate the signals of the two anomers based on their different diffusion coefficients.[7]

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC provides a means to separate the anomers, which can then be detected and identified by mass spectrometry.[8][9]

Protocol for Chiral HPLC-MS Analysis:

-

Chromatographic System:

-

Utilize a chiral HPLC column, such as a Chiralpak AD-H, capable of resolving the anomeric and enantiomeric forms of fucose.[8][9]

-

The mobile phase composition will need to be optimized for the specific column and system but often consists of a mixture of a non-polar solvent like hexane and an alcohol such as ethanol with a modifier like trifluoroacetic acid.[9]

-

-

Sample Injection:

-

Mass Spectrometric Detection:

-

Couple the HPLC system to a mass spectrometer, preferably with an electrospray ionization (ESI) source.

-

For differentiation of the anomers, Collision-Induced Dissociation (CID) can be performed on the sodiated adducts of the separated anomers.

-

The resulting fragmentation patterns will be distinct for the α and β anomers. α-D-fucose is more prone to dehydration, while β-D-fucose favors a ring-opening reaction.[1][2]

-

Polarimetry

Polarimetry measures the change in the angle of plane-polarized light as it passes through a solution of an optically active compound. This technique is particularly useful for monitoring the mutarotation of fucose over time.

Protocol for Mutarotation Analysis:

-

Instrument Setup:

-

Calibrate the polarimeter using a blank solvent.

-

Set the desired temperature for the measurement.

-

-

Sample Preparation and Measurement:

-

Prepare a solution of a pure anomer of D-fucose (e.g., crystalline α-D-fucose) in the solvent of interest.

-

Immediately transfer the solution to the polarimeter cell and begin recording the optical rotation at regular time intervals.

-

Continue measurements until the optical rotation value stabilizes, indicating that anomeric equilibrium has been reached.[10]

-

-

Data Analysis:

-

Plot the optical rotation as a function of time.

-

The data can be used to calculate the first-order rate constant for the mutarotation process.[10]

-

Computational Analysis of Anomeric Stability

Computational methods provide valuable insights into the intrinsic stability of the anomers and can help rationalize experimental observations.

Protocol for Computational Analysis using Density Functional Theory (DFT):

-

Conformational Search:

-

Generate a diverse set of low-energy conformers for both α- and β-D-fucose in the gas phase or with an implicit solvent model.

-

This can be achieved using molecular mechanics force fields followed by geometry optimization.

-

-

High-Level Energy Calculations:

-

Analysis of Anomeric Effect:

-

Analyze the geometries and electronic structures of the optimized conformers to understand the contributions of the anomeric and exo-anomeric effects to their relative stabilities.

-

-

Simulation of CID Spectra (for MS validation):

-

To support the interpretation of experimental MS/MS data, the dissociation pathways of the sodiated anomers can be explored using computational methods.

-

This involves locating the transition states for key fragmentation reactions (e.g., dehydration, ring opening) using methods like nudged elastic band (NEB) calculations and DFT. The calculated energy barriers for these reactions can explain the observed differences in the CID spectra of the anomers.[1][2]

-

Visualization of Key Processes

Mutarotation of D-Fucose

Caption: Mutarotation equilibrium of D-Fucose in solution.

Experimental Workflow for NMR-based Anomeric Analysis

Caption: Workflow for the analysis of fucose anomers by NMR.

Experimental Workflow for HPLC-MS based Anomeric Analysis

Caption: Workflow for the separation and identification of fucose anomers by HPLC-MS.

References

- 1. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucose - Wikipedia [en.wikipedia.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

The Crucial Role of α-D-Fucose in Protein O-Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-linked glycosylation with α-D-fucose (O-fucosylation) is a critical post-translational modification that plays a pivotal role in a multitude of cellular processes, including protein folding, secretion, and cell signaling. This technical guide provides an in-depth exploration of the core mechanisms of protein O-fucosylation, with a particular focus on the enzymatic machinery, substrate specificity, and the profound functional consequences of this modification. We delve into the well-established roles of O-fucosylation in regulating the Notch signaling pathway and in ensuring the structural integrity and proper trafficking of proteins containing Thrombospondin Type 1 Repeats (TSRs). Furthermore, this guide offers detailed experimental protocols for the characterization of O-fucosylated proteins and presents quantitative data to facilitate a deeper understanding of the stoichiometry and dynamics of this essential modification. The clinical significance of aberrant O-fucosylation in diseases such as cancer is also discussed, highlighting its potential as a therapeutic target.

Introduction to Protein O-Fucosylation

Fucose, a deoxyhexose, can be directly attached to serine or threonine residues of proteins via an O-glycosidic bond.[1][2] This modification, known as O-fucosylation, is distinct from the more common terminal fucosylation of N- and O-glycans and occurs in the endoplasmic reticulum (ER).[1][2] Two dedicated protein O-fucosyltransferases, POFUT1 and POFUT2, catalyze this reaction, each with exquisite specificity for their protein substrates.[1][3] O-fucosylation is essential for the proper function of a range of proteins, and its dysregulation has been implicated in various developmental disorders and diseases.[4][5]

The Enzymatic Machinery of O-Fucosylation

The addition of O-fucose to proteins is a highly regulated process mediated by two key enzymes: Protein O-fucosyltransferase 1 (POFUT1) and Protein O-fucosyltransferase 2 (POFUT2). Both enzymes are located in the endoplasmic reticulum and utilize GDP-β-L-fucose as the sugar donor.[6][7]

Protein O-Fucosyltransferase 1 (POFUT1)